REACTION_CXSMILES
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[F:1][C:2]1[CH:25]=[CH:24][C:5]([CH2:6][C:7]2[CH:8]=[C:9]([NH:16]C(OC(C)(C)C)=O)[C:10]([C:13]([O-:15])=[O:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1.F[C:27](F)(F)[C:28](O)=O>C(Cl)Cl>[NH2:16][C:9]1[C:10]([C:13]([O:15][CH2:27][CH3:28])=[O:14])=[N:11][CH:12]=[C:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:25][CH:24]=2)[CH:8]=1
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Name
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5-(4-fluorobenzyl)-3-[(tert-butoxy)carbonyl]amino-2-pyridinecarboxylate
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Quantity
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29 g
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Type
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reactant
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Smiles
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FC1=CC=C(CC=2C=C(C(=NC2)C(=O)[O-])NC(=O)OC(C)(C)C)C=C1
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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the crude material was dissolved in EtOAc
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Type
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WASH
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Details
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washed with NaHCO3 solution and brine
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Type
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CUSTOM
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Details
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The organic layer was dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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chromatographed on silica gel eluting with 20-60% EtOAc/hexanes
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Name
|
|
Type
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product
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Smiles
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NC=1C(=NC=C(C1)CC1=CC=C(C=C1)F)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |